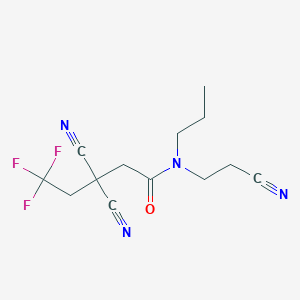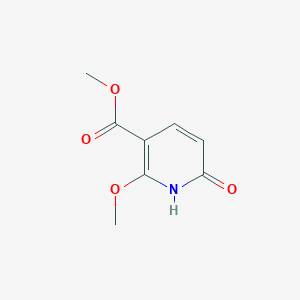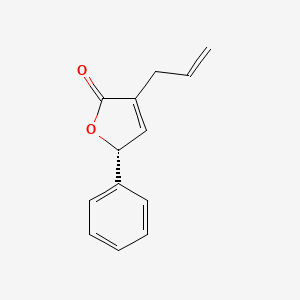![molecular formula C20H16O2 B14182658 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one CAS No. 923026-42-0](/img/structure/B14182658.png)
1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one is an organic compound characterized by its unique structure, which includes both alkyne and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenylacetylene and 4-phenylbut-3-yn-2-one.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Ether Formation: The key step involves the formation of an ether linkage through a nucleophilic substitution reaction, where the alkyne group of 4-methylphenylacetylene reacts with the carbonyl group of 4-phenylbut-3-yn-2-one.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and maintain the necessary reaction conditions.
Purification: The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alkenes or alkanes.
Substitution Products: Various substituted ethers.
Applications De Recherche Scientifique
1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential biological activity and use in drug development.
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Mécanisme D'action
The mechanism by which 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors, depending on its specific application.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions, signal transduction, or metabolic processes.
Comparaison Avec Des Composés Similaires
- 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 1,4-Benzenedicarboxaldehyde, 2,5-bis[[3-(4-methylphenyl)-2-propyn-1-yl]oxy]
Uniqueness: 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one is unique due to its combination of alkyne and ether functional groups, which provide distinct reactivity and potential applications compared to similar compounds. Its structure allows for versatile modifications and functionalization, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
923026-42-0 |
|---|---|
Formule moléculaire |
C20H16O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
1-[3-(4-methylphenyl)prop-2-ynoxy]-4-phenylbut-3-yn-2-one |
InChI |
InChI=1S/C20H16O2/c1-17-9-11-19(12-10-17)8-5-15-22-16-20(21)14-13-18-6-3-2-4-7-18/h2-4,6-7,9-12H,15-16H2,1H3 |
Clé InChI |
KHAPKKIXXKBCAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CCOCC(=O)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)
![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)

![1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14182614.png)
![tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane](/img/structure/B14182620.png)
![4-[(Pyridin-3-yl)methoxy]butan-1-ol](/img/structure/B14182627.png)

![Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-](/img/structure/B14182636.png)
![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B14182657.png)

